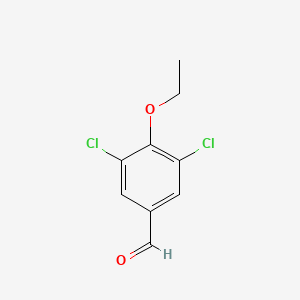

3,5-Dichloro-4-ethoxybenzaldehyde

カタログ番号 B2699297

CAS番号:

43171-37-5

分子量: 219.06

InChIキー: RREIHDZMWHOPJY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

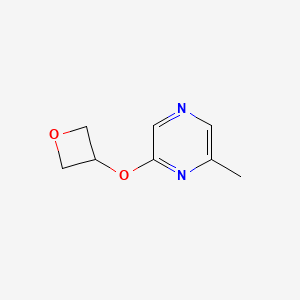

3,5-Dichloro-4-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H8Cl2O2 . It is a derivative of benzaldehyde, which is a simple aromatic aldehyde .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-ethoxybenzaldehyde consists of a benzene ring substituted with two chlorine atoms, an ethoxy group, and an aldehyde group . The exact 3D structure can be viewed using specific software .科学的研究の応用

Synthesis and Chemical Analysis

- Research into the synthesis of novel compounds often involves derivatives of benzaldehydes, indicating the potential utility of 3,5-Dichloro-4-ethoxybenzaldehyde in similar applications. For example, derivatives of 4-hydroxybenzaldehyde have been utilized in the synthesis of Schiff base macrocyclic complexes, indicating a potential role in creating complex organic structures that could have various applications ranging from catalysis to material science (Huiyong Chen et al., 2014).

- Analytical chemistry methods developed for chlorinated benzaldehydes, including gas-liquid chromatographic analyses, may be applicable for analyzing the structural and chemical properties of 3,5-Dichloro-4-ethoxybenzaldehyde and its derivatives (I. Korhonen et al., 1984).

Material Science and Catalysis

- In the field of material science , studies involving the synthesis of liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units highlight the potential of structurally related benzaldehydes in developing new materials with specific properties such as thermal stability and fire retardancy (Z. Jamain et al., 2020).

- Catalysis research also benefits from the use of benzaldehyde derivatives. For instance, the encapsulation of molybdenum(VI) complexes with ligands derived from hydroxybenzaldehydes in zeolites has shown to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, suggesting similar potential applications for 3,5-Dichloro-4-ethoxybenzaldehyde in catalytic processes (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

特性

IUPAC Name |

3,5-dichloro-4-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREIHDZMWHOPJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-ethoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

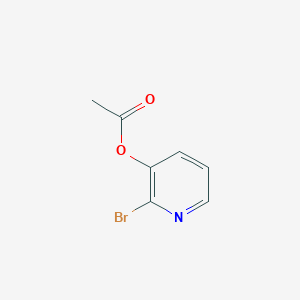

2-Bromopyridin-3-yl acetate

92671-70-0

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2699219.png)

![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2699228.png)

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)

![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)

![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)

![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)